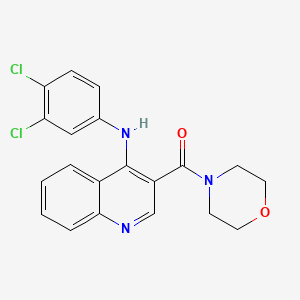
N-(3,4-dichlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine (DCMQ) is an organic compound that has been studied for its potential use in a variety of scientific and medical applications. DCMQ is a small molecule that has been studied for its ability to interact with various biological systems and its potential to act as a therapeutic agent. This compound has been studied for its ability to interact with a variety of biochemical pathways and its potential to be used in medical and scientific research.
科学的研究の応用
N-(3,4-dichlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine has been studied for its potential to act as a therapeutic agent for a variety of diseases and conditions. One of the most promising applications of this compound is its potential to act as an anti-cancer agent. This compound has been studied for its ability to interact with various biochemical pathways and its potential to be used in medical and scientific research.
In addition to its potential therapeutic uses, this compound has also been studied for its potential to act as a diagnostic agent. This compound has been studied for its ability to interact with various biochemical pathways and its potential to be used in medical and scientific research.
作用機序
The exact mechanism of action of N-(3,4-dichlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is not yet fully understood. However, it is believed that this compound acts by binding to certain proteins, thus affecting the activity of those proteins. This binding of this compound to proteins can lead to changes in the cell’s metabolism, leading to changes in the cell’s behavior and physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied for its potential therapeutic uses. This compound has been found to interact with a variety of biochemical pathways, leading to changes in the cell’s metabolism. These changes in the cell’s metabolism can lead to changes in the cell’s behavior and physiology.
実験室実験の利点と制限
One of the advantages of using N-(3,4-dichlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine in lab experiments is its ability to interact with a variety of biochemical pathways. This allows researchers to study the effects of this compound on a variety of biological systems. Additionally, this compound is relatively easy to synthesize, making it an ideal compound for use in lab experiments.
However, there are some limitations to using this compound in lab experiments. One of the main limitations is the lack of knowledge about the exact mechanism of action of this compound. Additionally, this compound is a relatively new compound, and there is limited data available on its potential therapeutic uses.
将来の方向性
The potential future directions for N-(3,4-dichlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine research are numerous. One of the main future directions is to further study the exact mechanism of action of this compound. Additionally, further research is needed to explore the potential therapeutic uses of this compound. Other potential future directions include studying the potential side effects of this compound, as well as its potential toxicity. Additionally, further research is needed to explore the potential interactions of this compound with other compounds, as well as its potential interactions with other biological systems. Finally, further research is needed to explore the potential applications of this compound in medical and scientific research.
合成法
N-(3,4-dichlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine can be synthesized in a number of different ways. One method involves the use of a two-step synthesis process that involves the use of a Grignard reaction followed by an oxidation reaction. The Grignard reaction involves the use of an organometallic compound such as magnesium or zinc, which is then reacted with a halogen-containing compound such as dichloromethane. The oxidation reaction is then used to convert the organometallic compound into the desired this compound compound.
特性
IUPAC Name |
[4-(3,4-dichloroanilino)quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2/c21-16-6-5-13(11-17(16)22)24-19-14-3-1-2-4-18(14)23-12-15(19)20(26)25-7-9-27-10-8-25/h1-6,11-12H,7-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGWGEXCZFJCHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-ethylphenyl)-5-[(2-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6550283.png)
![5-[(4-ethenylphenyl)methyl]-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6550286.png)
![2-(4-ethylphenyl)-5-[(4-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6550294.png)
![5-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(propan-2-yl)pentanamide](/img/structure/B6550300.png)
![N-(4-methylphenyl)-2-({6-oxo-5-[4-(pyrrolidin-1-yl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6550302.png)
![2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6550309.png)
![N-(2-chlorophenyl)-2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6550320.png)
![2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6550333.png)
![2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6550341.png)
![N-(3,5-dimethoxyphenyl)-2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6550348.png)
![2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B6550356.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6550359.png)
![5-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)pentanamide](/img/structure/B6550378.png)
![5-(1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)pentanamide](/img/structure/B6550384.png)
